(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Description
Fundamental Chemical Identity and Structural Characteristics
(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives, which are characterized by the presence of a pyrimidine ring bearing a carboxylic acid group or its derivatives. The compound exhibits a molecular formula of C₇H₉N₃O₃ with a molecular weight of 183.17 grams per mole, reflecting its composition of seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The structural architecture features a 1,6-dihydropyrimidine core scaffold that has undergone specific substitution patterns, including an amino group at position 2, a methyl group at position 4, a ketone functionality at position 6, and an acetic acid side chain attached at position 5. This substitution pattern creates a compound with distinct chemical properties that differentiate it from other pyrimidine derivatives and contribute to its unique reactivity profile.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name indicating the dihydropyrimidine core and the positional descriptors specifying the exact location of each substituent. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as O=C(O)CC1=C(C)N=C(N)NC1=O, which provides a standardized method for computational analysis and database searches. The presence of multiple heteroatoms, including three nitrogen atoms within the six-membered ring system and three oxygen atoms distributed across the ketone and carboxylic acid functionalities, creates opportunities for hydrogen bonding and other intermolecular interactions that influence both its physical properties and biological activity potential.
Taxonomic Classification Within Chemical Hierarchies
The Chemical Entities of Biological Interest database classification system places this compound within a well-defined taxonomic hierarchy that reflects its structural relationships to other chemical entities. At the highest level, the compound falls under the kingdom of organic compounds, which encompasses all carbon-containing molecules that form the basis of biological systems. Within this broad category, it belongs to the superclass of organoheterocyclic compounds, distinguishing it from purely carbocyclic structures through the incorporation of nitrogen atoms within its ring system. The compound's classification continues to the class level as a member of the diazines, which represents six-membered heterocyclic compounds containing exactly two nitrogen atoms.
More specifically, the compound is categorized within the subclass of pyrimidines and pyrimidine derivatives, which encompasses all compounds featuring the characteristic 1,3-diazine ring system where nitrogen atoms occupy positions 1 and 3 of the six-membered ring. This classification connects the compound to a vast family of biologically significant molecules, including the nucleotide bases cytosine, thymine, and uracil that serve as fundamental components of deoxyribonucleic acid and ribonucleic acid. The direct parent classification identifies the compound as a member of pyrimidinecarboxylic acids and derivatives, reflecting the presence of the carboxylic acid functionality that significantly influences its chemical behavior and potential biological interactions. This hierarchical classification system provides a framework for understanding the compound's relationships to other chemical entities and predicting its likely properties based on structural similarities to well-characterized analogues.
Structural Analysis and Functional Group Distribution
The molecular architecture of this compound presents a complex arrangement of functional groups that collectively determine its chemical reactivity and potential biological activity. The pyrimidine ring system serves as the central scaffold, with the reduction of the 5,6-double bond creating the dihydropyrimidine core that distinguishes this compound from fully aromatic pyrimidine derivatives. The amino group positioned at carbon 2 introduces basic character to the molecule and provides a site for hydrogen bond donation, while the methyl group at carbon 4 contributes to the compound's hydrophobic character and may influence its membrane permeability properties. The ketone functionality at carbon 6 represents a significant electrophilic center that can participate in various chemical transformations and may serve as a hydrogen bond acceptor in biological systems.
The acetic acid side chain attached to carbon 5 introduces carboxylic acid functionality that dramatically affects the compound's physical and chemical properties. This carboxylic acid group provides both acidic character and the potential for ionic interactions under physiological conditions, where it would be expected to exist predominantly in its ionized carboxylate form. The positioning of this side chain creates opportunities for intramolecular interactions with other functional groups within the molecule, potentially influencing its three-dimensional conformation and overall stability. The combination of these diverse functional groups within a single molecular framework creates a compound with amphiphilic characteristics, possessing both hydrophilic regions through the amino, ketone, and carboxylic acid functionalities, and hydrophobic regions through the methyl group and the hydrocarbon portions of the ring system.
Comparative Analysis with Related Pyrimidine Derivatives
Within the broader context of pyrimidine chemistry, this compound can be systematically compared to other structurally related compounds to understand its unique properties and potential applications. The closely related compound (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, which lacks the methyl group at position 4, shares the same core dihydropyrimidine structure with amino and ketone functionalities at positions 2 and 6, respectively. This structural similarity suggests comparable chemical reactivity patterns, while the additional methyl group in the target compound may enhance lipophilicity and alter its biological distribution properties. The molecular weight difference of 14 mass units between these compounds reflects the contribution of the additional CH₂ group, which may influence pharmacokinetic properties in biological systems.
Another relevant comparison can be made with (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, which contains an additional methyl group at position 6 compared to the target compound. This structural variant demonstrates how substituent patterns can be systematically varied to explore structure-activity relationships within this chemical class. The presence of two methyl groups in this analogue may further enhance hydrophobic character while potentially altering the electronic properties of the pyrimidine ring system. The systematic comparison of these structural variants provides insights into the effects of specific substituents on overall molecular properties and suggests strategies for rational drug design based on this scaffold.
Database Classification and Chemical Identifiers
The systematic classification of this compound within major chemical databases reflects the standardized approaches used to catalog and retrieve information about chemical entities. The compound's Chemical Abstracts Service registry number 166267-96-5 serves as a unique identifier that facilitates unambiguous reference across different databases and scientific publications. This registry system, maintained by the Chemical Abstracts Service, provides a globally recognized standard for chemical identification that eliminates confusion arising from multiple naming conventions or structural representations. The assignment of this identifier follows rigorous protocols that ensure each unique chemical structure receives a distinct number, enabling precise communication about specific compounds within the scientific community.
The compound's representation in chemical databases typically includes multiple layers of structural information, ranging from two-dimensional connectivity tables that specify how atoms are bonded to three-dimensional conformational data that describes spatial arrangements. The International Chemical Identifier system provides another standardized method for representing the compound's structure through text-based strings that can be processed computationally for database searches and chemical informatics applications. These standardized representation systems facilitate the integration of chemical information across different databases and enable sophisticated searches based on structural similarity, substructure matching, and property-based queries. The systematic organization of chemical information through these classification schemes supports both fundamental research and applied development efforts by providing researchers with efficient tools for accessing relevant chemical knowledge and identifying promising leads for further investigation.
Properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-4(2-5(11)12)6(13)10-7(8)9-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQOURJIQZYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358631 | |
| Record name | (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166267-96-5 | |
| Record name | (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, also known by its CAS number 166267-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 183.17 g/mol. Its structure features a pyrimidine ring with an amino group and a carboxylic acid functional group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds in the pyrimidine family. For instance, derivatives of this compound have shown promising antibacterial and antifungal activities. A study highlighted that certain derivatives exhibited significant inhibition against various bacterial strains, suggesting that modifications to the pyrimidine structure can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 12 |
| Compound C | P. aeruginosa | 10 |
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression. For example, one study reported that a derivative of this compound inhibited cell growth in MDA-MB-436 breast cancer cells with an IC50 value significantly lower than that of standard treatments like Olaparib .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MDA-MB-436 | 2.57 |
| Compound E | HeLa | 4.80 |
| Compound F | A549 | 3.10 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .
- Antibacterial Mechanisms : The presence of functional groups may interfere with bacterial cell wall synthesis or function.
Case Studies
Several case studies have focused on the therapeutic potential of pyrimidine derivatives:
- Study on Anticancer Properties : A recent study evaluated the effects of a specific derivative on breast cancer cells, finding that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity against multi-drug resistant strains, demonstrating that certain modifications to the pyrimidine structure enhanced activity against these pathogens .
Scientific Research Applications
Medicinal Chemistry
(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has been studied for its potential as a therapeutic agent. Its derivatives are known for their biological activities, including:
- Antimicrobial Properties : Research indicates that compounds derived from this structure exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapy .
Biochemistry
In biochemical research, this compound serves as a valuable tool for:
- Proteomics : It is utilized in proteomics studies for the modification of proteins and peptides, aiding in the understanding of protein interactions and functions .
- Enzyme Inhibition Studies : The compound has been used to investigate enzyme mechanisms and develop inhibitors that could lead to new therapeutic strategies .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties, such as thermal stability and mechanical strength .
Case Studies
Several case studies illustrate the compound's versatility:
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus. The structure-function relationship was analyzed to optimize potency and selectivity .
Case Study 2: Anticancer Research
Research conducted at a leading university explored the anticancer effects of modified derivatives on breast cancer cell lines. Results indicated that certain modifications increased apoptosis in cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : The acetic acid group in the target compound confers moderate water solubility, whereas esterified forms (e.g., ethyl esters) are more lipophilic .
- Stability : The 1,6-dihydropyrimidine core is prone to oxidation under acidic conditions, necessitating storage at neutral pH and low temperatures .
Research and Commercial Relevance
- Drug Development : The target compound’s derivatives are under investigation for anticancer and anti-inflammatory therapies .
- Commercial Availability : Supplied by vendors like CymitQuimica and American Elements in quantities ranging from 100 mg to 5 g, with prices varying from $197 to $1,237 per gram .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the presence of the acetic acid moiety and pyrimidine ring protons/carbons. IR spectroscopy can validate carbonyl (C=O) and amino (NH) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and hydrogen-bonding networks. Mercury CSD can visualize voids and intermolecular interactions in the crystal lattice .
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP with exact exchange corrections) to model electronic transitions, frontier molecular orbitals, and charge distribution. Basis sets like 6-31G(d,p) are suitable for geometry optimization. Compare computed vibrational frequencies (IR) with experimental data to validate accuracy .
Q. What synthetic routes are reported for pyrimidine derivatives with acetic acid substituents?
- Methodological Answer :
- Pyrimidine cores are typically synthesized via Biginelli-like cyclocondensation of β-keto esters, urea/thiourea, and aldehydes. For acetic acid substituents, introduce the moiety via nucleophilic substitution or ester hydrolysis. Monitor reaction progress with TLC and purify via recrystallization or column chromatography .
Advanced Research Questions
Q. How can researchers resolve discrepancies between DFT-predicted geometries and experimental crystallographic data?
- Methodological Answer :
- Re-optimize computational parameters (e.g., exchange-correlation functionals, basis sets) to better match experimental bond lengths/angles. For example, include dispersion corrections in DFT to account for weak intermolecular forces. Cross-validate with SCXRD data using SHELXL’s refinement tools and Mercury’s packing similarity analysis .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they addressed?
- Methodological Answer :
- Challenges include disorder in the acetic acid side chain or hydrogen-bonding ambiguity. Use SHELXL’s PART and ISOR commands to model disorder. Apply restraints (e.g., DFIX, DANG) to stabilize geometrically strained regions. Validate with R and wR residuals below 5% .
Q. How can Mercury’s Materials Module aid in analyzing intermolecular interactions?
- Methodological Answer :
- The module identifies π-π stacking, hydrogen bonds, and van der Waals contacts. Customize search parameters (e.g., distance thresholds: 2.5–3.5 Å for H-bonds) to map interaction motifs. Compare packing patterns with similar pyrimidine derivatives in the Cambridge Structural Database (CSD) .
Q. What strategies optimize reaction conditions to improve yield while minimizing byproducts?
- Methodological Answer :
- Screen solvents (e.g., ethanol for solubility vs. DMF for reactivity), catalysts (e.g., p-TsOH for cyclization), and temperatures (50–80°C). Use DOE (Design of Experiments) to identify optimal molar ratios. Characterize byproducts via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to reduce side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
